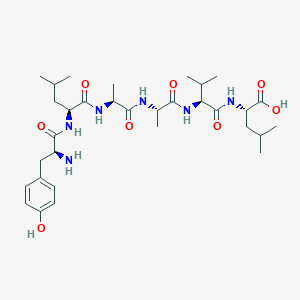

L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine

Description

Amino Acid Sequence Determination

The primary structure of L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine was confirmed using Edman degradation and tandem mass spectrometry (MS/MS) . Edman degradation sequentially cleaves N-terminal residues, enabling identification via chromatographic separation of phenylthiohydantoin (PTH)-amino acid derivatives. For this peptide, the process revealed the N-terminal tyrosine residue, followed by leucine, alanine, alanine, valine, and C-terminal leucine. Tandem mass spectrometry further validated the sequence by fragmenting the peptide backbone and analyzing the resulting ions. The observed fragmentation pattern matched theoretical predictions for the Tyr-Leu-Ala-Ala-Val-Leu sequence, confirming its primary structure.

Positional Isomerism Considerations

Positional isomerism in peptides arises when amino acids are rearranged within the sequence. For this compound, isomerism could theoretically occur if leucine and valine residues exchange positions. However, collision-activated dissociation (CAD) mass spectra showed distinct fragments corresponding to the canonical sequence, ruling out major isomerism. Computational modeling further demonstrated that alternative arrangements (e.g., Val-Leu transposition) would disrupt hydrophobic interactions critical for stability.

N-terminal Tyrosine Conformation

The N-terminal tyrosine adopts a zwitterionic conformation at physiological pH, with its α-amino group protonated (pKa ≈ 8.0) and phenolic hydroxyl group deprotonated (pKa ≈ 10.1). This configuration enhances solubility in aqueous environments while allowing π-π stacking interactions between the aromatic tyrosine side chain and adjacent hydrophobic residues. Nuclear magnetic resonance (NMR) studies revealed that the tyrosine side chain exhibits restricted rotation due to steric interactions with the adjacent leucine residue, favoring a trans conformation about the Cα-Cβ bond.

Properties

CAS No. |

919802-27-0 |

|---|---|

Molecular Formula |

C32H52N6O8 |

Molecular Weight |

648.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C32H52N6O8/c1-16(2)13-24(36-29(42)23(33)15-21-9-11-22(39)12-10-21)30(43)35-19(7)27(40)34-20(8)28(41)38-26(18(5)6)31(44)37-25(32(45)46)14-17(3)4/h9-12,16-20,23-26,39H,13-15,33H2,1-8H3,(H,34,40)(H,35,43)(H,36,42)(H,37,44)(H,38,41)(H,45,46)/t19-,20-,23-,24-,25-,26-/m0/s1 |

InChI Key |

WPUBMFBCRIXJKO-CGZLHFDMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides due to its efficiency and ability to automate the process. The key steps involved in SPPS are:

Attachment of the First Amino Acid: The first amino acid (L-Tyrosine) is attached to a solid resin.

Deprotection: The N-terminal protecting group of the attached amino acid is removed to allow for coupling with the next amino acid.

Coupling: The next protected amino acid (L-Leucine) is added using coupling reagents such as HBTU or DIC.

Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

Cleavage and Purification: Once the full peptide chain is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, scavengers), followed by purification through high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS can also be employed, particularly for shorter peptides or when specific modifications are required. Key steps include:

Amino Acid Activation: Each amino acid is activated using coupling agents before being added to the growing peptide chain.

Sequential Addition: Similar to SPPS, amino acids are added one at a time while carefully controlling reaction conditions.

Purification: After synthesis, purification techniques such as HPLC or ion-exchange chromatography are applied to isolate the desired peptide.

The synthesized peptide can undergo various chemical reactions that may enhance its properties or functionalities:

Types of Reactions

Oxidation: Cysteine residues can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: Amino acid residues can be modified through alkylation or acylation reactions.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, iodine | Mild oxidative conditions |

| Reduction | Dithiothreitol (DTT), TCEP | Ambient temperature |

| Substitution | Alkylating agents (e.g., iodoacetamide) | Varies by reaction |

After synthesis, purification is crucial for obtaining high-purity peptides suitable for research or therapeutic applications. Common techniques include:

High-Performance Liquid Chromatography (HPLC): This method separates peptides based on their size and hydrophobicity, allowing for effective purification.

Ion-Exchange Chromatography: Utilized for separating peptides based on their charge properties.

The preparation methods for L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine involve sophisticated synthetic strategies that can yield high-purity peptides essential for various applications in biomedical research and therapeutics. Solid-phase peptide synthesis remains the most prevalent method due to its efficiency and scalability, while liquid-phase synthesis offers flexibility for specific modifications. Understanding these methods enhances the ability to produce complex peptides with desired functionalities effectively.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Potential therapeutic applications in drug development and as a biomarker.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine with structurally related peptides from the provided evidence:

Key Findings from Comparative Analysis

Hydrophobicity vs. Solubility :

- The main compound (919802-27-0) is highly hydrophobic due to its alanine, valine, and leucine content, limiting its solubility in polar solvents .

- In contrast, peptides with lysine (923017-74-7) or arginine (661457-46-1) exhibit improved aqueous solubility from ionizable side chains .

Functional Group Diversity :

- Methionine (501328-93-4) introduces sulfur-based reactivity, enabling oxidation studies or metal coordination .

- Cysteine (852822-36-7) allows disulfide bond formation, critical for structural stability in redox environments .

Structural Flexibility :

- Glycine residues (923017-74-7, 646513-37-3) enhance conformational flexibility, making these peptides suitable for studying dynamic binding interactions .

Biological Relevance: Tyrosine-rich peptides (919802-27-0, 501328-93-4) may mimic natural protein motifs involved in receptor binding or phosphorylation .

Biological Activity

Structural Characteristics and Biological Implications

The unique sequence of L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine confers distinct structural and functional characteristics that are valuable for targeted research applications and potential therapeutic uses. The presence of specific amino acids in this sequence contributes to its biological activity:

- Tyrosine : Known for its role in signal transduction and as a precursor to neurotransmitters.

- Leucine : A branched-chain amino acid crucial for protein synthesis and mTOR activation.

- Alanine : Involved in glucose metabolism and energy production.

- Valine : Another branched-chain amino acid important for muscle metabolism.

Cellular Signaling and Protein Interactions

Research suggests that this compound may play roles in cellular communication and protein interactions. The compound's ability to interact with various biological targets, including enzymes and receptors, potentially modulates signaling pathways and influences metabolic processes.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to similar compounds:

| Compound | Composition | Potential Biological Activity |

|---|---|---|

| This compound | Tyr-Leu-Ala-Ala-Val-Leu | Cellular signaling, protein synthesis modulation |

| N₅-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl | Orn-Leu-Tyr | May have different biological activities due to altered side chains |

| L-Alanylleucyltosylvalyleucine | Ala-Leu-Tos-Val-Leu | Potentially distinct pharmacological properties |

Potential Applications

Based on the compound's structure and the known functions of its constituent amino acids, this compound may have applications in:

- Muscle Protein Synthesis : The presence of leucine suggests potential involvement in muscle protein synthesis and mTOR activation .

- Metabolic Regulation : The combination of amino acids may play a role in modulating metabolic processes.

- Cell Signaling : The peptide's structure indicates possible involvement in cellular communication pathways.

Q & A

Basic Research Questions

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl-L-leucine?

- Methodological Answer : SPPS requires sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain. Key parameters include:

- Coupling efficiency : Use coupling agents like HBTU/HOBt or DIC/Oxyma, with double couplings for sterically hindered residues (e.g., valine, leucine) to minimize truncations .

- Deprotection : 20% piperidine in DMF for Fmoc removal, monitored by Kaiser test.

- Cleavage : TFA-based cocktails (e.g., TFA:thioanisole:water, 95:3:2) to release the peptide while preserving side-chain integrity .

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients, followed by lyophilization .

Q. How can researchers confirm the purity and identity of this hexapeptide post-synthesis?

- Methodological Answer :

- Analytical HPLC : Assess purity (>95%) using a C18 column and UV detection at 214 nm.

- Mass spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS (e.g., expected [M+H]⁺ ~683.4 Da for C₃₂H₅₄N₆O₈) .

- Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC or ion-exchange chromatography .

Q. What storage conditions are recommended to maintain peptide stability?

- Methodological Answer :

- Lyophilized form : Store at -20°C in airtight, desiccated containers to prevent oxidation and hydrolysis.

- Solution phase : Use sterile buffers (e.g., PBS, pH 7.4) and avoid freeze-thaw cycles. Add preservatives like 0.01% sodium azide for long-term storage .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be analyzed in varying solvent environments?

- Methodological Answer :

- Circular dichroism (CD) spectroscopy : Measure secondary structure (α-helix, β-sheet) in polar (aqueous) vs. apolar (TFE) solvents .

- Nuclear magnetic resonance (NMR) : Assign NOESY and TOCSY peaks to resolve backbone dihedral angles and side-chain interactions .

- Molecular dynamics (MD) simulations : Use force fields (e.g., AMBER) to model solvent-dependent folding over nanosecond timescales .

Q. What strategies resolve contradictions in reported bioactivity (e.g., antimicrobial vs. inert effects)?

- Methodological Answer :

- Assay standardization : Control variables like peptide concentration (µM–mM range), bacterial strain (Gram-positive vs. Gram-negative), and incubation time .

- Membrane interaction studies : Use surface plasmon resonance (SPR) to quantify binding to lipid bilayers mimicking bacterial membranes .

- Structural analogs : Synthesize truncated or D-amino acid-substituted variants to isolate critical residues for activity .

Q. How can researchers investigate this peptide’s interaction with putative membrane receptors?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) between the peptide and purified receptor proteins .

- Fluorescence anisotropy : Label the peptide with FITC and monitor changes in rotational mobility upon receptor binding .

- CRISPR/Cas9 knockout models : Validate receptor specificity using cell lines lacking candidate receptors .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.